5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
N-Difluoromethylation of monosubstituted polydentate azoles (imidazoles, pyrazoles, and 1,2,4-triazoles) having two or three reactive sites has been studied . The substituent effects and role of reaction conditions in determining the product ratio was explored .Scientific Research Applications
Antimicrobial Activity
5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine has shown potential in antimicrobial applications. Research indicates that compounds in this category exhibit significant antibacterial and antifungal activity. For instance, a series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines demonstrated comparable activity to Streptomycin and Benzyl penicillin against various bacterial strains, and against Fluconazole in fungal infections (Reddy & Reddy, 2010).
Anticancer Activity
This compound has also been studied for its potential anticancer properties. A study exploring various benzimidazole–thiazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, found promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).
Plant-Growth Regulatory Activities
There is evidence suggesting that derivatives containing 1H-1,2,4-triazole and thiazole rings, similar in structure to the compound , have been synthesized and shown to exhibit plant-growth regulatory activities (Qin et al., 2010).
Structural and Spectroscopic Studies
Research has also been conducted on the molecular and electronic structure of related compounds. For instance, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine has been characterized by various spectroscopic methods and single-crystal X-ray diffraction, providing insights into its molecular geometry and electronic properties (Özdemir et al., 2009).
Synthesis of Novel Derivatives
The synthesis of novel derivatives that include the thiazol-2-amine structure is a key area of research. These derivatives are often synthesized for their potential biological activities, such as antimicrobial, anticancer, and plant-growth regulatory properties (Patel & Patel, 2015).
Future Directions
The difluoromethyl functionality has proven useful in drug discovery, as it can modulate the properties of bioactive molecules . For PET imaging, this structural motif has been largely underexploited in (pre)clinical radiotracers due to a lack of user-friendly radiosynthetic routes . Future directions in the radiosynthesis of [18F]CF2H compounds and their application in tracer radiosynthesis are being explored .
Properties
IUPAC Name |
5-[1-(difluoromethyl)imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N4S/c1-4-5(15-8(11)13-4)6-12-2-3-14(6)7(9)10/h2-3,7H,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVVOYDFOPBLLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC=CN2C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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